molecular formula C10H16ClN3O2 B1420824 N-(5-methyl-1,2-oxazol-3-yl)piperidine-4-carboxamide hydrochloride CAS No. 1221724-43-1

N-(5-methyl-1,2-oxazol-3-yl)piperidine-4-carboxamide hydrochloride

Cat. No. B1420824
M. Wt: 245.7 g/mol
InChI Key: FBKVFWIRLXEZHM-UHFFFAOYSA-N
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Description

“N-(5-methyl-1,2-oxazol-3-yl)piperidine-4-carboxamide hydrochloride” is a chemical compound with the CAS Number: 1221724-43-1 . It has a molecular weight of 245.71 . The IUPAC name for this compound is N-(5-methyl-3-isoxazolyl)-4-piperidinecarboxamide hydrochloride . It is a powder at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H15N3O2.ClH/c1-7-6-9(13-15-7)12-10(14)8-2-4-11-5-3-8;/h6,8,11H,2-5H2,1H3,(H,12,13,14);1H . This code provides a standard way to encode the compound’s molecular structure and formula.

Scientific Research Applications

Enantioselective Synthesis in Drug Development

  • CGRP Receptor Antagonist Synthesis : The compound "(R)-N-(3-(7-Methyl-1H-indazol-5-yl)-1-(4-(1-methylpiperidin-4-yl)piperazine-1-yl)-1-oxopropan-2-yl)-4-(2-oxo-1,2-dihydroquinolin-3-yl)piperidine-1-carboxamide (1)" was developed as a potent calcitonin gene-related peptide (CGRP) receptor antagonist. This research demonstrates a convergent, stereoselective, and economical synthesis of the hydrochloride salt of this compound, highlighting its potential in pharmaceutical applications (Cann et al., 2012).

Potential Antipsychotic Agents

  • Heterocyclic Carboxamides Synthesis : Heterocyclic analogues of 1192U90 were prepared and evaluated as potential antipsychotic agents. These analogues demonstrated potent in vivo activities, highlighting their potential application in treating psychiatric disorders (Norman et al., 1996).

Novel Amino Acid-Like Building Blocks

  • Synthesis of Heterocyclic Amino Acid-Like Building Blocks : The creation of novel achiral and chiral heterocyclic amino acid-like building blocks, specifically methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates, could have significant implications for the development of new pharmaceutical compounds (Bruzgulienė et al., 2022).

Molecular Interaction Studies

  • CB1 Cannabinoid Receptor Antagonists : Research on N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; 1) explored its role as a potent and selective antagonist for the CB1 cannabinoid receptor, providing insights into molecular interactions critical for drug design (Shim et al., 2002).

Inotropic Evaluation

  • Positive Inotropic Activity : A series of 1-substituted-N-(4,5-dihydro-1-methyl-[1,2,4]triazolo[4,3-a]quinolin-7-yl)piperidine-4-carboxamides was synthesized and evaluated for their potential to increase stroke volume in isolated rabbit-heart preparations, suggesting applications in cardiovascular therapeutics (Liu et al., 2009).

Discovery of Enzyme Inhibitors

  • Soluble Epoxide Hydrolase Inhibitors : Research on 1-(1,3,5-Triazin-yl)piperidine-4-carboxamide inhibitors of soluble epoxide hydrolase identified critical functional groups for high potency and selectivity, with implications for treating various diseases (Thalji et al., 2013).

Safety And Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . The precautionary statements are P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

N-(5-methyl-1,2-oxazol-3-yl)piperidine-4-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O2.ClH/c1-7-6-9(13-15-7)12-10(14)8-2-4-11-5-3-8;/h6,8,11H,2-5H2,1H3,(H,12,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBKVFWIRLXEZHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)C2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-methyl-1,2-oxazol-3-yl)piperidine-4-carboxamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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